molecular formula C12H16N2O6 B14342342 1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene CAS No. 99758-55-1

1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene

Cat. No.: B14342342
CAS No.: 99758-55-1
M. Wt: 284.26 g/mol
InChI Key: IZWCUASMAZGBOE-UHFFFAOYSA-N
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Description

1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene is an organic compound characterized by its aromatic benzene ring substituted with tert-butyl, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene typically involves nitration reactions. The starting material, 1-tert-butyl-2,4-dimethoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving electron transfer and radical formation .

Comparison with Similar Compounds

    1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene: Known for its explosive properties.

    4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: Used in the fragrance industry as musk ketone.

    2,5-di-tert-Butyl-1,4-dimethoxybenzene: Similar in structure but lacks nitro groups.

Properties

CAS No.

99758-55-1

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

1-tert-butyl-2,4-dimethoxy-3,5-dinitrobenzene

InChI

InChI=1S/C12H16N2O6/c1-12(2,3)7-6-8(13(15)16)11(20-5)9(14(17)18)10(7)19-4/h6H,1-5H3

InChI Key

IZWCUASMAZGBOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1OC)[N+](=O)[O-])OC)[N+](=O)[O-]

Origin of Product

United States

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